Tetrapeptide-11

描述

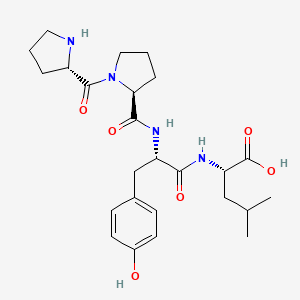

Tetrapeptide-11, also known as Acetyl this compound, is a synthetic peptide composed of four amino acids: proline, proline, tyrosine, and leucine. This compound is primarily used in the cosmetic industry for its anti-aging properties. It is known to improve skin elasticity and cohesion by stimulating the synthesis of key proteins such as Syndecan-1 and Collagen XVII .

准备方法

Synthetic Routes and Reaction Conditions: Tetrapeptide-11 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and final deprotection to yield the free peptide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process is optimized to ensure high purity and minimal by-products .

化学反应分析

Types of Reactions: Tetrapeptide-11 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions are less common but can involve the peptide backbone.

Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the proline residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Modified peptides with substituted side chains.

科学研究应用

Chemical Characteristics

- Amino Acid Sequence : Proline-Proline-Tyrosine-Leucine

- Molecular Mass : 530.6 g/mol

- Solubility : Soluble in water, insoluble in oil

- Formulation Dosage : Typically used at concentrations ranging from 2% to 10% in cosmetic products

Applications in Cosmetic Formulations

Tetrapeptide-11 is utilized in various cosmetic products aimed at anti-aging and skin rejuvenation. Its applications include:

- Facial Care : Creams, serums, and eye contours designed to combat signs of aging.

- Hair Care : Shampoos and serums that promote scalp health.

- Makeup : Foundations that provide additional skin benefits.

Benefits

The primary benefits associated with this compound include:

- Firming Effect : Strengthens the cohesion between the dermis and epidermis by stimulating collagen synthesis.

- Redensifying Properties : Increases cellular density through enhanced keratinocyte proliferation.

- Regeneration : Supports skin regeneration processes, leading to improved texture and reduced appearance of fine lines .

Documented Case Studies

-

Study on Skin Elasticity :

A study involving 17 women demonstrated that a topical formulation containing 3% Acetyl Tetrapeptide-9 (a related peptide) resulted in significant improvements in skin thickness and firmness after four months of treatment. This suggests similar potential for this compound in enhancing skin elasticity . -

Efficacy on Dermatochalasis :

Research indicated that peptides like Acetyl Tetrapeptide-5 can reduce vascular permeability, thereby addressing issues such as baggy eyelids. Although this study focused on a different peptide, it underscores the relevance of tetrapeptides in treating skin laxity and improving overall appearance . -

General Anti-Aging Effects :

A comprehensive review highlighted various cosmeceutical peptides, including this compound, showing effective results against intrinsic and extrinsic aging factors. The review emphasized the ability of these peptides to stimulate fibroblast activity, leading to enhanced collagen production .

Comparative Analysis of Peptides

| Peptide Name | Mechanism of Action | Application Area |

|---|---|---|

| Acetyl this compound | Stimulates keratinocyte proliferation; collagen synthesis | Anti-aging skincare |

| Acetyl Tetrapeptide-5 | Reduces vascular permeability; improves eyelid appearance | Eye care products |

| Tripeptide-1 | Enhances extracellular matrix production | General skincare |

作用机制

Tetrapeptide-11 exerts its effects by stimulating the synthesis of key proteins involved in skin structure and cohesion. It specifically targets:

Syndecan-1: A proteoglycan that plays a crucial role in cell adhesion and signaling.

Collagen XVII: A protein found in hemidesmosomes that influences the adhesion between the epidermis and the dermo-epidermal junction.

The peptide enhances the production of these proteins, leading to improved skin elasticity and firmness .

相似化合物的比较

Acetyl Tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.

Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties.

Palmitoyl Oligopeptide: Promotes collagen and elastin production.

Comparison: Tetrapeptide-11 is unique in its ability to specifically stimulate Syndecan-1 and Collagen XVII synthesis, making it particularly effective in improving skin cohesion and elasticity. Other peptides may target different proteins or pathways, leading to varied effects on skin health .

生物活性

Tetrapeptide-11, also known as Acetyl this compound, is a synthetic peptide with significant biological activity, particularly in skin care and anti-aging formulations. Composed of four amino acids (Ac-Pro-Pro-Tyr-Leu), it has been shown to stimulate the synthesis of key proteins such as Syndecan-1 and Collagen XVII, which are crucial for maintaining skin structure and integrity. This article explores the biological activities, mechanisms of action, and clinical applications of this compound, supported by data tables and case studies.

This compound exerts its effects primarily through the following mechanisms:

- Syndecan-1 Stimulation : It enhances the production of Syndecan-1, a proteoglycan that plays a vital role in cell adhesion and signaling, thereby improving skin elasticity and cohesion .

- Collagen Synthesis : By promoting Collagen XVII synthesis, this compound contributes to the structural integrity of the epidermis, counteracting the thinning associated with aging .

- Cell Proliferation : The peptide encourages the proliferation of dermal fibroblasts and epidermal keratinocytes, which are essential for skin regeneration and repair .

Biological Activity

The biological activity of this compound has been validated through various studies. Below is a summary of its effects based on recent research findings.

Table 1: Summary of Biological Activities of this compound

Clinical Studies

Several clinical studies have demonstrated the efficacy of this compound in cosmetic applications:

- Anti-Wrinkle Efficacy : A double-blind study involving 30 participants aged 40-65 showed that daily application of a cream containing 2% Acetyl this compound resulted in a statistically significant reduction in wrinkle depth after 8 weeks compared to a placebo group .

- Skin Hydration Improvement : In a randomized controlled trial, subjects using a formulation with this compound exhibited improved skin hydration levels measured by corneometry after four weeks .

- Firmness Assessment : A study assessed skin firmness using cutometry before and after treatment with a topical formulation containing Acetyl this compound. Results indicated an increase in skin firmness by approximately 15% over six weeks .

Case Studies

Case Study 1: Aging Skin

A cohort study focused on women aged 50-70 using products with Acetyl this compound showed marked improvements in skin texture and elasticity over three months. Participants reported enhanced satisfaction with their skin's appearance, correlating with objective measurements of increased collagen density in dermal biopsies.

Case Study 2: Sensitive Skin

In another study involving individuals with sensitive skin conditions, Acetyl this compound was applied as part of a skincare regimen. The results indicated a reduction in irritation markers and improved overall skin tolerance, demonstrating its suitability for sensitive skin types .

属性

IUPAC Name |

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O6/c1-15(2)13-20(25(34)35)28-22(31)19(14-16-7-9-17(30)10-8-16)27-23(32)21-6-4-12-29(21)24(33)18-5-3-11-26-18/h7-10,15,18-21,26,30H,3-6,11-14H2,1-2H3,(H,27,32)(H,28,31)(H,34,35)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJKIHHTPAQLLW-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884336-38-3 | |

| Record name | Tetrapeptide-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884336383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAPEPTIDE-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0048FR38J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。